molecular formula C16H9ClF3NO3 B2762634 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-methoxy-2H-chromen-2-one CAS No. 2061065-03-8

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-methoxy-2H-chromen-2-one

Cat. No.: B2762634
CAS No.: 2061065-03-8
M. Wt: 355.7
InChI Key: QWOWVADFPWNWOF-UHFFFAOYSA-N
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Description

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-methoxy-2H-chromen-2-one is a synthetic organic compound that features a trifluoromethyl group, a chlorinated pyridine ring, and a methoxy-substituted chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-methoxy-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, pH levels, and using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to remove certain functional groups or reduce double bonds.

    Substitution: The chlorinated pyridine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-methoxy-2H-chromen-2-one is unique due to its combination of a trifluoromethyl group, chlorinated pyridine ring, and methoxy-substituted chromenone structure. This combination imparts distinct chemical properties and potential for diverse applications in various fields.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3NO3/c1-23-10-3-2-8-4-11(15(22)24-13(8)6-10)14-12(17)5-9(7-21-14)16(18,19)20/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOWVADFPWNWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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